molecular formula C12H10O4 B1234970 8-Acetyl-7-hydroxy-4-methylcoumarin CAS No. 2555-29-5

8-Acetyl-7-hydroxy-4-methylcoumarin

Cat. No.: B1234970
CAS No.: 2555-29-5
M. Wt: 218.2 g/mol
InChI Key: WZOMQVFUPMLOGT-UHFFFAOYSA-N
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Description

8-Acetyl-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. This compound is characterized by the presence of an acetyl group at the 8th position, a hydroxyl group at the 7th position, and a methyl group at the 4th position on the coumarin core. Coumarins are widely recognized for their anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

The primary targets of 8-Acetyl-7-hydroxy-4-methylcoumarin are serotonin 5-HT 1A receptors . These receptors play a crucial role in the central nervous system, influencing various biological and neurological processes such as anxiety, appetite, mood, sleep, and thermoregulation .

Mode of Action

This compound interacts with its targets, the serotonin 5-HT 1A receptors, by showing a very high affinity for these receptors . This interaction results in changes in the receptor activity, which can lead to alterations in the neurological processes that these receptors influence .

Biochemical Pathways

This compound is part of the coumarin class of compounds, which are synthesized through the phenylpropanoid pathway . This pathway is a branch of the larger plant secondary metabolism pathway. The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine serving as the precursor .

Result of Action

The interaction of this compound with serotonin 5-HT 1A receptors can lead to various molecular and cellular effects. For instance, it has been found to have antidepressant-like activity . Additionally, coumarin derivatives have been reported to have meaningful activities against Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided

Biochemical Analysis

Biochemical Properties

8-Acetyl-7-hydroxy-4-methylcoumarin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase, which is crucial in melanin synthesis. The compound enhances tyrosinase activity, leading to increased melanin production . Additionally, it interacts with cyclooxygenase-2 (COX-2), influencing the production of pro-inflammatory mediators .

Cellular Effects

This compound affects various cellular processes. It has been shown to influence cell signaling pathways, such as the GSK3β/β-catenin and MAPK pathways, which are involved in melanogenesis . The compound also affects gene expression, particularly genes related to melanin synthesis, such as microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to the active site of tyrosinase, enhancing its catalytic activity . The compound also inhibits COX-2, reducing the production of pro-inflammatory mediators . These interactions lead to changes in gene expression, particularly those involved in melanin synthesis and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing melanin production and reducing inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance melanin production without significant adverse effects . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and COX-2, influencing their activity and, consequently, the metabolic flux of melanin and inflammatory mediators . The compound also affects the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to accumulate in melanin-producing cells, where it enhances tyrosinase activity . The compound’s localization is influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

This compound is primarily localized in the cytoplasm and melanosomes of melanin-producing cells . Its activity is modulated by post-translational modifications and targeting signals that direct it to these specific compartments . The compound’s subcellular localization is crucial for its role in enhancing melanin synthesis and modulating inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This method uses phenol derivatives and β-ketoesters in the presence of acid catalysts. For instance, resorcinol and ethyl acetoacetate can be treated under Pechmann conditions to yield 7-hydroxy-4-methylcoumarin, which can then be acetylated to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 8-Acetyl-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products:

Comparison with Similar Compounds

    7-Hydroxy-4-methylcoumarin: Lacks the acetyl group at the 8th position.

    8-Formyl-7-hydroxy-4-methylcoumarin: Contains a formyl group instead of an acetyl group at the 8th position.

    7,8-Dihydroxy-4-methylcoumarin: Contains an additional hydroxyl group at the 8th position.

Uniqueness: 8-Acetyl-7-hydroxy-4-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group enhances its ability to act as a fluorescent probe and its potential therapeutic applications .

Properties

IUPAC Name

8-acetyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-6-5-10(15)16-12-8(6)3-4-9(14)11(12)7(2)13/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOMQVFUPMLOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180243
Record name Coumarin, 8-acetyl-7-hydroxy-4-methyl-
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-29-5
Record name 8-Acetyl-7-hydroxy-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2555-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Acetyl-4-methylumbelliferone
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Record name 2555-29-5
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Record name Coumarin, 8-acetyl-7-hydroxy-4-methyl-
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Record name 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
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Record name 8-ACETYL-4-METHYLUMBELLIFERONE
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Synthesis routes and methods

Procedure details

4-Methyl-7-hydroxy-coumarin (26.4g), aluminum chloride (76.1g) and sodium chloride (9.5g) were placed in a flask and shaken to effect reasonable mixing. The flask was then immersed in an oil bath, and the temperature raised to 150° C. Hydrogen chloride evolution commenced at about 100°-110° C. After maintaining the temperature at 150° C for 15 minutes, the melt produced was heated to 160° C and stirred until evolution of hydrogen chloride ceased. Stirring was continued while acetyl chloride (11.8 ml) was added to the melt over a period of about 30 minutes. After maintaining the melt at 160° to 165° C for a further 15 minutes, it was poured with stirring into water (1000 ml). The solid produced was filtered off, washed free of chloride, and dried. On analysis, it was found that the solid contained about 70% by weight of 4-methyl-7-hydroxy-8-acetyl-coumarin and about 30% by weight of 4-methyl-7-hydroxy-6-acetyl-coumarin. The latter isomer was removed by recrystallisation of the product three times from 85% IMS to yield 20.4g of a 4-methyl-7-hydroxy-8-acetyl-coumarin, mpt 167°-169° C.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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